molecular formula C17H21N3O2S B2812156 N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396859-88-3

N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2812156
CAS RN: 1396859-88-3
M. Wt: 331.43
InChI Key: JBLGKJCBQGUITG-UHFFFAOYSA-N
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Description

“N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound that has been found in many biologically active compounds . Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring is known to undergo various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Derivative Formation

The compound N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is closely related to a wide range of synthetic derivatives that have been explored for their potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. While the specific compound was not directly identified in available research, related compounds have been synthesized and investigated for various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

  • Antimicrobial and Antifungal Activities : Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound showed notable antibacterial activity against Gram-positive bacteria, specifically S. aureus (Abd Alhameed et al., 2019).

  • Anti-inflammatory and Analgesic Properties : Benzothiazole derivatives, including thiazole/oxazole substituted benzothiazole derivatives, were synthesized and evaluated for their anti-inflammatory and analgesic activities. One particular compound outperformed the reference drug in tests conducted on albino rats, highlighting its potential as a COX-2 inhibitor with significant analgesic and anti-inflammatory effects (Kumar & Singh, 2020).

  • Cytotoxic Activities Against Cancer Cells : Research into the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds synthesized from reactions involving 4-methoxyphenylamino groups, revealed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies suggest the potential of such compounds in cancer research and therapy (Hassan et al., 2014).

Mechanism of Action

Target of Action

Similar compounds with aminothiazole moieties have been shown to exhibit antimicrobial activities . These compounds may interact with various enzymes and proteins in microbial cells, disrupting their normal functions and leading to cell death.

Mode of Action

It’s likely that the compound interacts with its targets by binding to active sites or other critical regions, thereby inhibiting the function of the target molecules . This interaction can lead to changes in the normal biochemical processes of the cells, resulting in the observed antimicrobial effects.

Biochemical Pathways

Similar compounds have been shown to interfere with essential biochemical pathways in microbial cells . These disruptions can lead to a variety of downstream effects, including impaired cell growth, protein synthesis, and ultimately cell death.

Result of Action

Based on the antimicrobial activities of similar compounds, it can be inferred that the compound may lead to cell death in microbial organisms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Thiazole derivatives have been found to have various biological activities, some of which could potentially be harmful .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and biological activity. This could include in vitro and in vivo studies, as well as molecular docking studies to investigate its interaction with various biological targets .

properties

IUPAC Name

N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-22-13-7-4-8-14-15(13)19-17(23-14)20-9-11(10-20)16(21)18-12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLGKJCBQGUITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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